![molecular formula C9H15ClO4S B13070756 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13070756.png)
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride is a chemical compound with the molecular formula C9H15ClO4S. It is known for its unique spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is primarily used in research and industrial applications due to its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride typically involves the reaction of spirocyclic precursors with sulfonyl chloride reagents. One common method includes the use of 1,9-Dioxaspiro[5.5]undecane as a starting material, which is then reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Aplicaciones Científicas De Investigación
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives . These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A related spirocyclic compound without the sulfonyl chloride group.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .
Propiedades
Fórmula molecular |
C9H15ClO4S |
|---|---|
Peso molecular |
254.73 g/mol |
Nombre IUPAC |
1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO4S/c10-15(11,12)8-1-4-14-9(7-8)2-5-13-6-3-9/h8H,1-7H2 |
Clave InChI |
QAFRKUOJJKGYJO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CCOCC2)CC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
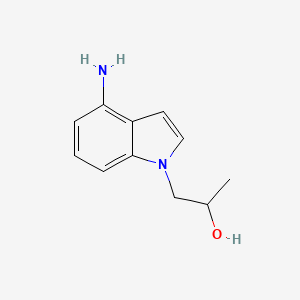
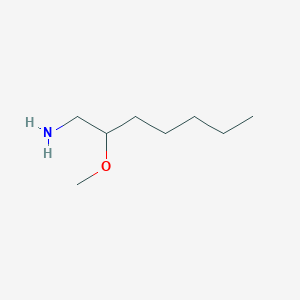
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
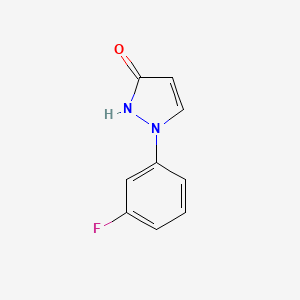



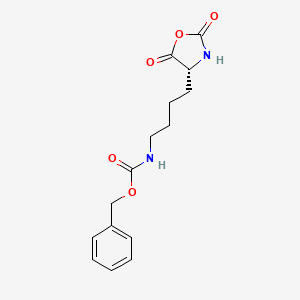
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)

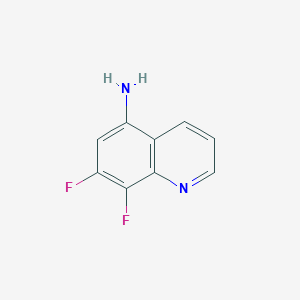
![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
